molecular formula C16H12ClNO B13707183 7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline

7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline

Cat. No.: B13707183
M. Wt: 269.72 g/mol
InChI Key: UQOYYWZXWYQMOR-UHFFFAOYSA-N
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Description

7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a chlorine atom at the 7th position, a hydroxyl group at the 2nd position, a methyl group at the 8th position, and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-hydroxy-8-methyl-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline derivatives with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as transition metal-catalyzed reactions or green chemistry approaches. For example, the use of ultrasound irradiation has been explored for the synthesis of 7-chloroquinoline derivatives, offering a more environmentally friendly and efficient alternative .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-hydroxy-8-methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit the action of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells. Additionally, its ability to intercalate into DNA can disrupt the normal functioning of cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-hydroxy-8-methyl-3-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

7-chloro-8-methyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C16H12ClNO/c1-10-14(17)8-7-12-9-13(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

UQOYYWZXWYQMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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